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Cat. No.: B1280551 Get Quote

An In-Depth Technical Guide to 5-Fluoro-1,3-dimethyl-2-nitrobenzene

For Researchers, Scientists, and Drug Development Professionals

Introduction and Strategic Importance
5-Fluoro-1,3-dimethyl-2-nitrobenzene is a substituted nitroaromatic compound with

significant utility as a chemical intermediate in the synthesis of complex organic molecules. Its

CAS Registry Number is 315-12-8.[1][2] The strategic placement of the fluoro, dimethyl, and

nitro groups on the benzene ring creates a versatile scaffold for further chemical

transformations. The electron-withdrawing nature of the nitro group, combined with the

directing effects of the methyl and fluoro substituents, makes this molecule a valuable building

block in medicinal chemistry and materials science.[3] Specifically, it serves as a precursor for

developing novel pharmaceuticals, agrochemicals, and dyes where the unique electronic and

steric properties imparted by its substituents are leveraged to achieve desired biological activity

or material characteristics.[3]

This guide provides a comprehensive overview of 5-Fluoro-1,3-dimethyl-2-nitrobenzene,

including its physicochemical properties, a detailed synthesis protocol grounded in established

chemical principles, safety considerations, and its applications in research and development.

Physicochemical and Spectroscopic Data
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The accurate characterization of a chemical intermediate is fundamental to its successful

application in multi-step syntheses. The key properties of 5-Fluoro-1,3-dimethyl-2-
nitrobenzene are summarized below.

Property Value Source(s)

CAS Number 315-12-8 [1][2][4]

Molecular Formula C₈H₈FNO₂ [1][4]

Molecular Weight 169.16 g/mol [1][4]

IUPAC Name
5-fluoro-1,3-dimethyl-2-

nitrobenzene
[4]

Synonyms
5-fluoro-2-nitro-m-xylene, 2,6-

dimethyl-4-fluoronitrobenzene
[4]

Appearance
Colorless to light yellow crystal

or liquid
[3]

Melting Point ~20-22 °C [3]

Boiling Point ~208-210 °C [3]

Density ~1.253 g/cm³ [3]

Solubility

Soluble in organic solvents

such as ethanol and

dichloromethane.

[3]

Note: Physical properties such as melting and boiling points can vary slightly based on purity.

For unambiguous structural confirmation and purity assessment, standard analytical techniques

are employed. These include:

Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H, ¹³C, ¹⁹F): To confirm the connectivity

of atoms and the specific isomeric structure.

Infrared (IR) Spectroscopy: To identify characteristic functional groups, particularly the strong

asymmetric and symmetric stretches of the nitro group (typically ~1520 cm⁻¹ and ~1340
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cm⁻¹).

Mass Spectrometry (MS): To verify the molecular weight and fragmentation pattern.

Synthesis Protocol: Electrophilic Aromatic Nitration
The synthesis of 5-Fluoro-1,3-dimethyl-2-nitrobenzene is most effectively achieved through

the electrophilic aromatic substitution (EAS) nitration of 1-fluoro-3,5-dimethylbenzene. This

reaction is a cornerstone of aromatic chemistry.

Causality and Mechanistic Insight
The core of this synthesis is the generation of the highly electrophilic nitronium ion (NO₂⁺). This

is accomplished by reacting a strong nitric acid with an even stronger acid, typically

concentrated sulfuric acid. The sulfuric acid protonates the nitric acid, which then loses a

molecule of water to form the nitronium ion.

Mechanism: HNO₃ + 2H₂SO₄ ⇌ NO₂⁺ + H₃O⁺ + 2HSO₄⁻

The nitronium ion is then attacked by the electron-rich π-system of the 1-fluoro-3,5-

dimethylbenzene ring. The directing effects of the existing substituents are critical for the

regioselectivity of this reaction. The two methyl groups are ortho-, para-directing and activating,

while the fluorine atom is also ortho-, para-directing but deactivating. The substitution occurs at

the C2 position, which is ortho to both methyl groups and meta to the fluorine, due to the

powerful activating and directing influence of the two methyl groups sterically and electronically

favoring this position.

The logical workflow for this synthesis is depicted below.
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Step 1: Reagent Preparation

Step 2: Reaction

Step 3: Work-up & Isolation

Step 4: Purification

Prepare Nitrating Mixture
(H₂SO₄ + HNO₃)

Slow Addition of Substrate
to Nitrating Mixture at 0-5 °C

Prepare Substrate Solution
(1-fluoro-3,5-dimethylbenzene)

Stir at Room Temperature
(Monitor by TLC)

Quench Reaction
(Pour onto Ice Water)

Extract with Organic Solvent
(e.g., Dichloromethane)

Wash Organic Layer
(H₂O, NaHCO₃, Brine)

Dry over Na₂SO₄

Concentrate in vacuo

Purify via Column Chromatography
or Recrystallization

Characterize Final Product
(NMR, MS, IR)

Click to download full resolution via product page

Caption: Synthesis workflow for 5-Fluoro-1,3-dimethyl-2-nitrobenzene.
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Detailed Experimental Protocol
Disclaimer: This protocol is a representative procedure based on established chemical

principles for nitration reactions.[5] All work should be performed by trained personnel in a

properly ventilated fume hood with appropriate personal protective equipment.

Reagents and Equipment:

1-fluoro-3,5-dimethylbenzene

Concentrated Sulfuric Acid (98%)

Fuming Nitric Acid (≥90%)

Dichloromethane (DCM)

Saturated Sodium Bicarbonate Solution (NaHCO₃)

Brine (Saturated NaCl solution)

Anhydrous Sodium Sulfate (Na₂SO₄)

Ice

Round-bottom flask with magnetic stirrer

Dropping funnel

Ice bath

Separatory funnel

Rotary evaporator

Thin-Layer Chromatography (TLC) apparatus

Procedure:
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Preparation of the Nitrating Mixture: In a 250 mL round-bottom flask equipped with a

magnetic stirrer and cooled in an ice bath, add 50 mL of concentrated sulfuric acid. Slowly,

and with vigorous stirring, add 10 mL of fuming nitric acid via a dropping funnel, ensuring the

temperature is maintained below 10 °C.

Substrate Addition: Once the nitrating mixture has cooled to 0-5 °C, begin the dropwise

addition of 1-fluoro-3,5-dimethylbenzene (0.1 mol) over 30-45 minutes. The reaction is

exothermic; maintain the internal temperature below 10 °C throughout the addition.

Reaction: After the addition is complete, allow the mixture to stir in the ice bath for an

additional 30 minutes. Then, remove the ice bath and let the reaction stir at room

temperature for 1-2 hours.

Monitoring: The reaction progress should be monitored by TLC (e.g., using a 9:1

Hexane:Ethyl Acetate eluent) until the starting material is consumed.

Work-up: Carefully pour the reaction mixture onto 200 g of crushed ice with stirring. A yellow

precipitate or oil should form.

Extraction: Transfer the mixture to a separatory funnel and extract the product with

dichloromethane (3 x 50 mL).

Washing: Combine the organic layers and wash sequentially with water (2 x 50 mL),

saturated sodium bicarbonate solution (2 x 50 mL), and finally with brine (1 x 50 mL). The

bicarbonate wash is crucial to neutralize any residual acid.

Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and

concentrate the solvent using a rotary evaporator to yield the crude product.

Purification: The crude 5-Fluoro-1,3-dimethyl-2-nitrobenzene can be purified by vacuum

distillation or column chromatography on silica gel if necessary to achieve high purity.

Safety and Handling
5-Fluoro-1,3-dimethyl-2-nitrobenzene is a hazardous chemical and must be handled with

appropriate precautions.

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 6 / 9 Tech Support

https://www.benchchem.com/product/b1280551?utm_src=pdf-body
https://www.benchchem.com/product/b1280551?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1280551?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


GHS Hazard Statements:

Harmful if swallowed (H302).[4]

Causes skin irritation (H315).[4]

Causes serious eye irritation (H319).[4]

May cause respiratory irritation (H335).[4]

Handling Recommendations:

Always work in a well-ventilated chemical fume hood.

Wear appropriate Personal Protective Equipment (PPE), including nitrile gloves, safety

goggles, and a lab coat.[3]

Avoid inhalation of vapors and contact with skin and eyes.[3]

Store in a cool, dry, well-ventilated area away from incompatible substances such as strong

oxidizing agents and strong bases.[3]

In case of accidental exposure, seek immediate medical attention.[3]

The synthesis protocol involves the use of highly corrosive and oxidizing acids. Extreme

caution must be exercised when preparing and using the nitrating mixture.

Applications in Research and Drug Development
The true value of 5-Fluoro-1,3-dimethyl-2-nitrobenzene lies in its potential as a versatile

intermediate. The nitro group can be readily reduced to an amine, which is a key functional

group for a vast array of subsequent reactions in pharmaceutical synthesis, such as amide

bond formation, sulfonylation, and diazotization. The fluorine atom can enhance metabolic

stability, binding affinity, and the lipophilicity of a final drug candidate—a common strategy in

modern drug design.

The logical transformation of this intermediate into a more functionalized building block is

outlined below.
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5-Fluoro-1,3-dimethyl-
2-nitrobenzene

3-Fluoro-2,6-dimethylaniline

Reduction
(e.g., H₂, Pd/C or SnCl₂)

Amide Derivatives

Acylation

Sulfonamide Derivatives

Sulfonylation

Heterocyclic Scaffolds

Cyclization Reactions
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Caption: Key synthetic transformations of the title compound.

By leveraging these transformations, medicinal chemists can incorporate the 2,6-dimethyl-3-

fluoroaniline moiety into larger, more complex molecules to explore new chemical space in the

pursuit of novel therapeutic agents.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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